

Independent Verification of ZM-306416 Hydrochloride's Potency: A Comparative Guide

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

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For researchers and drug development professionals engaged in the study of angiogenesis and cancer biology, the robust and independent verification of a compound's inhibitory activity is paramount. This guide provides a comparative analysis of **ZM-306416 hydrochloride**'s half-maximal inhibitory concentration (IC50) values against key vascular endothelial growth factor receptors (VEGFRs). To contextualize its performance, we present a side-by-side comparison with established VEGFR inhibitors: Sorafenib, Sunitinib, and Axitinib. Furthermore, this document outlines detailed experimental protocols for determining these IC50 values, ensuring that researchers can independently validate and expand upon these findings.

Potency Profile: A Comparative Analysis of VEGFR Inhibition

The inhibitory potency of **ZM-306416 hydrochloride** and its counterparts was evaluated against the primary mediators of angiogenesis, VEGFR-1 (Flt-1) and VEGFR-2 (KDR). The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. This quantitative data offers a clear snapshot of the relative potencies of these compounds.

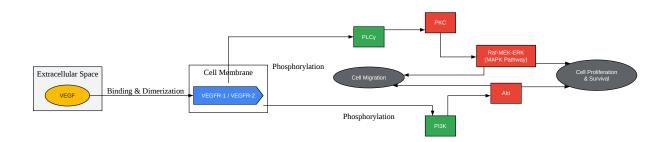


| Compound | VEGFR-1 (Flt-1) IC50 | VEGFR-2 (KDR) IC50 | Other Notable Targets (IC50) |
|----------------------------|-------------------------|-----------------------|---|
| ZM-306416 hydrochloride | 2 μM[1] | 0.1 μM (100 nM)[1][2] | EGFR (<10 nM)[3] |
| Sorafenib | 26 nM | 90 nM[4] | PDGFR-β (57 nM), c- Kit (68 nM), FLT3 (58 nM), Raf-1 (6 nM), B- Raf (22 nM)[1] |
| Sunitinib | - | 80 nM[1][5][6] | PDGFRβ (2 nM)[1][5] |
| Axitinib | 0.1 nM[1][3][7] | 0.2 nM[1][3][7][8] | VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[1] [3][7][8] |

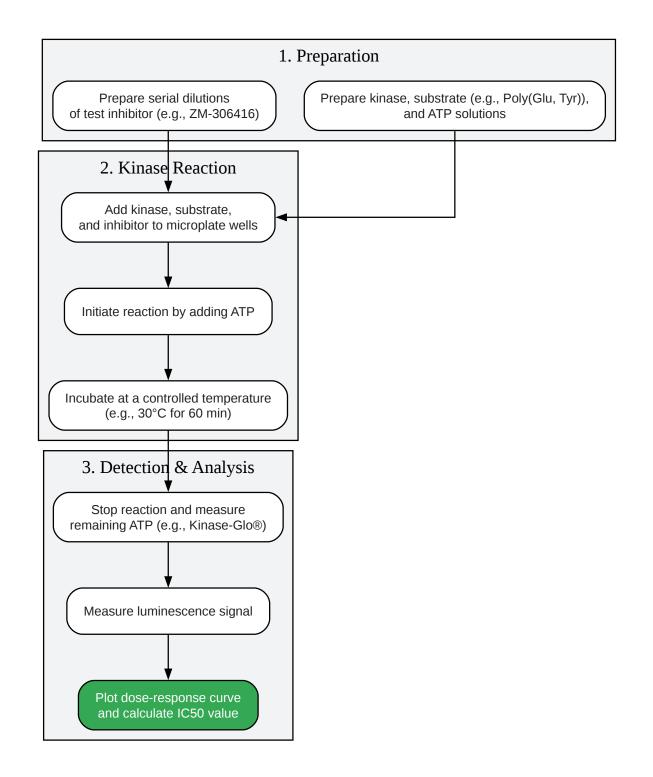
Understanding the Mechanism: The VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. The binding of vascular endothelial growth factor (VEGF) to its receptor triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival. ZM-306416 and other inhibitors function by blocking the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.









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